

# Role of thiourea derivatives in organic synthesis

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An In-depth Technical Guide on the Role of Thiourea Derivatives in Organic Synthesis

## Introduction

Thiourea derivatives have emerged as a cornerstone of modern organocatalysis, experiencing a renaissance over the past two decades.[1] Structurally similar to ureas but with the oxygen atom replaced by sulfur, thioureas exhibit significantly different electronic properties. The lower electronegativity of sulfur compared to oxygen results in higher acidity and a greater hydrogen bond donating capability.[1][2] This ability to form strong, directional hydrogen bonds is the foundation of their catalytic activity, allowing them to activate a wide array of substrates without the need for metal catalysts.[3]

Initially explored for their roles in molecular recognition and anion binding, the pioneering work of Schreiner and Jacobsen demonstrated their profound potential as organocatalysts in a variety of synthetic transformations.[2][3] Particularly, chiral thiourea derivatives have become indispensable tools in asymmetric synthesis, enabling the construction of complex stereochemically rich molecules with high levels of enantioselectivity.[1][3] These catalysts are often bench-stable, non-toxic, and effective under mild, neutral conditions, making them highly attractive for both academic research and industrial applications, including drug development.[2][4] This guide explores the core principles, key applications, and practical methodologies associated with thiourea derivatives in organic synthesis.

## Mechanism of Catalysis

The catalytic power of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors, activating electrophiles and stabilizing transition states. Several distinct but often

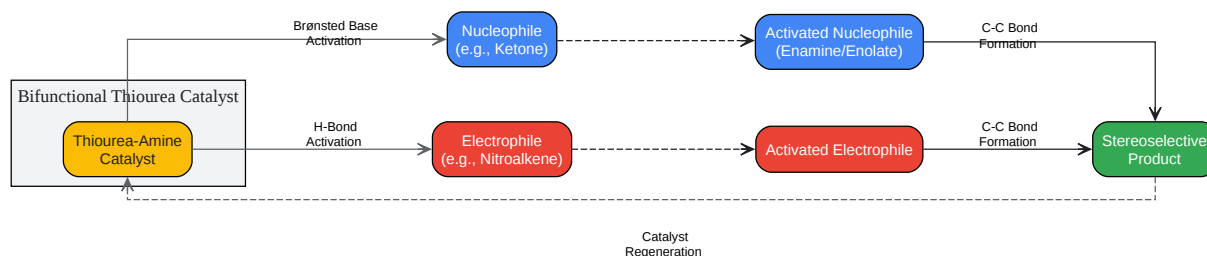
complementary activation modes have been identified.

## Dual Hydrogen-Bond Donation

The most fundamental activation mode involves the two N-H protons of the thiourea moiety acting in concert to form a dual hydrogen-bond complex with an electrophilic substrate.[3] This interaction, often described as "partial protonation," lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile, making it more susceptible to nucleophilic attack.[2][3] This is particularly effective for activating functional groups like carbonyls, imines, and nitroalkenes. The N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a classic example designed to maximize this effect through its electron-deficient, rigid structure.[2]

## Bifunctional Catalysis

To enhance reactivity and control stereoselectivity, the thiourea scaffold is often appended with a secondary functional group, creating a bifunctional catalyst.[5] Most commonly, a basic moiety such as a tertiary amine is incorporated.[5][6] In this arrangement, the catalyst can activate both the electrophile and the nucleophile simultaneously. The thiourea group activates the electrophile via hydrogen bonding, while the basic amine group deprotonates the nucleophile (or forms an enamine intermediate), increasing its reactivity.[7] This synergistic activation within a single chiral molecule provides excellent organization in the transition state, leading to high stereoselectivity.[3][5]



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Caption: Bifunctional activation by a thiourea-amine catalyst.

## Brønsted Acid Catalysis

In certain reactions, such as the tetrahydropyranylation of alcohols, computational and experimental studies have suggested that thioureas can function as Brønsted acids.<sup>[8][9]</sup> Instead of just binding to the substrate, the thiourea protonates the substrate (e.g., dihydropyran) to form a highly reactive cationic intermediate (e.g., an oxocarbenium ion), which then rapidly reacts with the nucleophile.<sup>[9]</sup> This mechanism challenges the traditional view of purely hydrogen-bond-mediated catalysis and highlights the electronic versatility of the thiourea motif.<sup>[8]</sup>

## Key Applications in Organic Synthesis

Thiourea organocatalysts have been successfully applied to a wide range of asymmetric transformations.

### Michael Addition

The asymmetric Michael addition, or conjugate addition, is one of the most powerful C-C bond-forming reactions and a flagship application for thiourea catalysis.<sup>[10]</sup> Bifunctional thiourea catalysts are highly effective in promoting the addition of various nucleophiles, such as ketones, aldehydes, and 1,3-dicarbonyl compounds, to electrophiles like nitroalkenes.<sup>[6][11]</sup> The reaction typically proceeds with high yields and excellent stereocontrol.

Table 1: Thiourea-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins

Catalyst (mol%)	Ketone	Nitroolefin	Conditions	Yield (%)	dr (syn/anti)	ee (%) (syn)	Reference
1g (10)	Cyclohexanone	(E)- $\beta$ -Nitrostyrene	Toluene, H <sub>2</sub> O, 4 °C, 24 h	98	>95:5	99	[12]
1c (10)	Acetophenone	(E)- $\beta$ -Nitrostyrene	Toluene, 25 °C, 120 h	98	80:20	94	[12]
DPEN-Thiourea (10)	Cyclopentanone	(E)- $\beta$ -Nitrostyrene	H <sub>2</sub> O, 4-Nitrophenol, rt, 24 h	99	9:1	99	[11]

| 3a (10) | Acetone | (E)- $\beta$ -Nitrostyrene | Toluene, 25 °C, 72 h | 85 | - | 96 [[6] |

The following is a representative protocol for the Michael addition of a ketone to a nitroolefin catalyzed by a bifunctional thiourea catalyst, based on procedures described in the literature. [11][12]

- To a stirred solution of the bifunctional thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (e.g., Toluene, 1.0 mL) in a reaction vial at the designated temperature (e.g., 4 °C), add the ketone (0.4 mmol, 2.0 equiv).
- Stir the mixture for 5 minutes.
- Add the nitroolefin (0.2 mmol, 1.0 equiv) to the mixture. If specified, additives such as water may be included at this stage.
- Seal the vial and continue stirring vigorously for the time indicated by reaction monitoring (e.g., 24-72 hours), which is typically performed by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
- Determine the diastereomeric ratio (dr) by  $^1\text{H}$  NMR analysis of the crude product.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic sample.

## Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a crucial method for synthesizing  $\beta$ -nitroamines, which are valuable precursors to chiral diamines and  $\alpha$ -amino acids.<sup>[13]</sup> Bifunctional thiourea catalysts effectively catalyze this reaction, simultaneously activating the nucleophilic nitroalkane via the basic amine and the electrophilic imine via hydrogen bonding with the thiourea moiety.<sup>[5][13]</sup>

Table 2: Thiourea-Catalyzed Asymmetric Aza-Henry Reaction

Catalyst (mol%)	Nitroalkane	Imine	Conditions	Yield (%)	dr (syn/anti)	ee (%) (syn)	Reference
1a (10)	Nitromethane	N-Boc-benzaldimine	Toluene, -40 °C, 48 h	95	-	95	[13]
1a (10)	Nitroethane	N-Boc-benzaldimine	Toluene, -20 °C, 48 h	94	91:9	97	[13]
Takemoto Cat. (10)	Nitromethane	N-Boc-(p-Br-Ph)imine	THF, -78 °C, 24 h	96	-	93	[5]

| Takemoto Cat. (10) | Nitropropane | N-Boc- (p-MeO-Ph)imine | THF, -40 °C, 24 h | 89 | 89:11 | 93 |[5] |

## Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a  $\beta$ -ketoester, and a (thio)urea to produce dihydropyrimidinones (DHPMs) and their thio-analogs. [14][15] These heterocyclic scaffolds are of significant interest in medicinal chemistry.[16] Chiral thiourea-based organocatalysts have been developed to render this reaction asymmetric, providing access to optically active DHPMs with high enantioselectivity.[17]

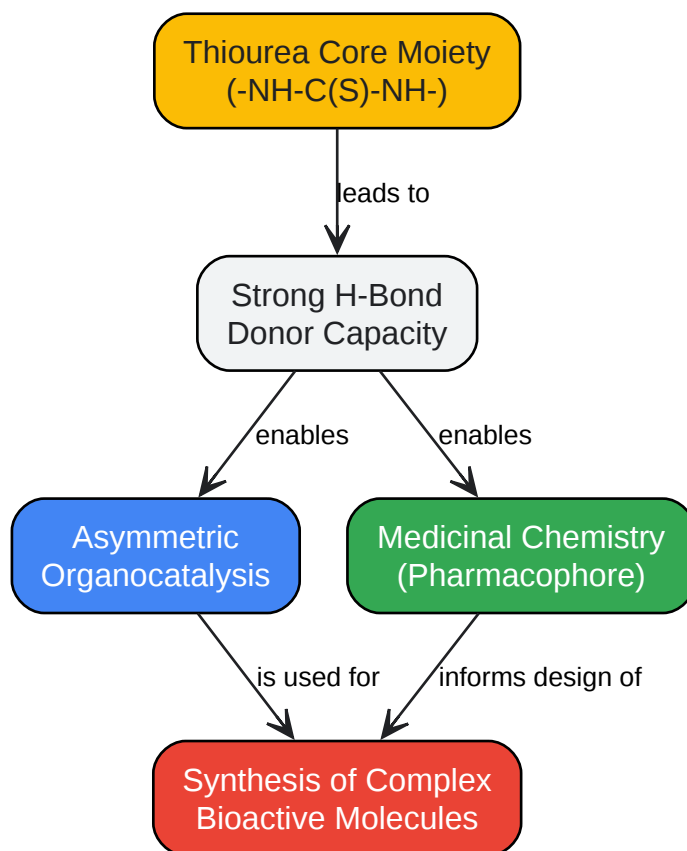
Table 3: Asymmetric Biginelli Reaction Catalyzed by Thiourea Derivatives

Catalyst (mol%)	Aldehyde	$\beta$ -Ketoester	(Thio)urea	Conditions	Yield (%)	ee (%)	Reference
Methanoproline-Thiourea (10)	Isovaleraldehyde	Ethyl acetoacetate	Urea	Toluene, rt, 48 h	95	99	[17]
Methanoproline-Thiourea (10)	Benzaldehyde	Ethyl acetoacetate	Urea	Toluene, rt, 48 h	85	92	[17]

|  $B(C_6F_5)_3$  + Thiourea | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | EtOH, reflux, 3 h | 88 | N/A (racemic) |[18] |

## Synthesis of Thiourea Catalysts

The modular nature of thiourea catalysts allows for straightforward synthesis, which has contributed to their widespread adoption. The most common method involves the reaction of a primary or secondary amine with an appropriate isothiocyanate.[19][20] For chiral catalysts, a readily available chiral amine (e.g., from the chiral pool, such as an amino acid or Cinchona alkaloid derivative) is used to install stereochemical information.



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